molecular formula C10H14F2N4 B1482197 6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine CAS No. 2018842-25-4

6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine

Cat. No. B1482197
M. Wt: 228.24 g/mol
InChI Key: DMZAFZJUHQUJOI-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and the type of chemical compound it is. For example, it could be an organic compound, an inorganic compound, a polymer, etc.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactants and products, the conditions of the reaction, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the properties of the compound, such as its melting point, boiling point, solubility, etc.


Scientific Research Applications

Biogenic Amines in Food Safety

Research by Bulushi et al. (2009) highlights the significance of biogenic amines in fish, focusing on their roles in food intoxication, spoilage, and nitrosamine formation. Biogenic amines, non-volatile amines formed by the decarboxylation of amino acids, have implications for food safety, particularly in fish. Cadaverine and putrescine, for instance, potentiate histamine toxicity and are indices of fish decomposition. Understanding these amines' relationships, especially in nitrosamine formation, is crucial for assuring the safety of fish products (Bulushi et al., 2009).

Advanced Oxidation Processes

Bhat and Gogate (2021) review the degradation of nitrogen-containing compounds, such as aromatic and aliphatic amines, through advanced oxidation processes. These compounds, resistant to conventional degradation, pose a significant challenge in water treatment. Advanced oxidation processes offer an effective solution for mineralizing these compounds, underscoring the importance of continued research in this area for environmental safety and public health (Bhat & Gogate, 2021).

Heterocyclic Aromatic Amines in Cancer Research

Research on heterocyclic aromatic amines (HAAs) has been critical in understanding their role as probable carcinogens in the human diet. Studies by Snyderwine (1994) and others have explored the formation of HAAs in cooked meats and their potential links to cancer, particularly breast cancer in rodent models. These findings point towards the significance of dietary intake and processing methods in managing cancer risks associated with HAAs, highlighting the need for mitigation strategies in food preparation and consumption (Snyderwine, 1994).

Amine-Functionalized Metal–Organic Frameworks

Lin et al. (2016) discuss the synthesis, structures, and properties of amine-functionalized metal–organic frameworks (MOFs), focusing on their applications in CO2 capture and separation processes. The incorporation of amino functionalities into MOFs has shown promise in enhancing CO2 sorption capacity, demonstrating the potential of these materials in addressing climate change and air quality management (Lin, Kong, & Chen, 2016).

Pseudomonas Species and Biogenic Amine Catabolism

The catabolism of biogenic amines by Pseudomonas species illustrates the microbial pathways for degrading various amines, including those similar in structure to "6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine". Luengo and Olivera (2020) highlight the utility of these bacteria in biotechnological applications for removing biogenic amines from different sources, contributing to food safety and environmental health (Luengo & Olivera, 2020).

Safety And Hazards

This involves studying the safety precautions that need to be taken while handling the compound and the hazards associated with it.


Future Directions

This involves discussing potential future research directions, such as potential applications of the compound, further reactions it could undergo, etc.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine”, you may need to refer to scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. Alternatively, there are also public databases like PubChem, ChemSpider, and others that might have information on this compound. If the compound is novel or not widely studied, information might be limited or unavailable. In such cases, experimental studies might be needed to gather this information.


properties

IUPAC Name

6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N4/c1-13-8-6-9(15-7-14-8)16-4-2-10(11,12)3-5-16/h6-7H,2-5H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZAFZJUHQUJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=N1)N2CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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